5-Fluoro-4-methylchroman-4-amine
Description
5-Fluoro-4-methylchroman-4-amine is a synthetic organic compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methyl group on the chroman ring imparts unique chemical and biological properties to this compound.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-10(12)5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6,12H2,1H3 |
InChI Key |
ZJAKMLNULLJHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylchroman-4-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
5-Fluoro-4-methylchroman-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, while the amine group facilitates interactions with enzymes and receptors. The compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methylchroman-4-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-4-chromanone: Contains a carbonyl group instead of an amine group, leading to distinct reactivity and applications.
5-Fluoro-4-methylchroman-2-amine: The position of the amine group is different, affecting its interaction with biological targets.
Uniqueness
5-Fluoro-4-methylchroman-4-amine is unique due to the presence of both a fluorine atom and an amine group on the chroman ring. This combination imparts enhanced stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.
Biological Activity
5-Fluoro-4-methylchroman-4-amine is a synthetic compound belonging to the chroman class, which is known for its diverse biological activities. The unique structure of this compound, characterized by the presence of a fluorine atom and an amine group, contributes to its potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound is pivotal to its biological activity. The fluorine atom enhances the compound's binding affinity to various molecular targets, while the amine group facilitates interactions with enzymes and receptors. This combination results in unique reactivity and stability, making it a valuable compound for research and development.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It interacts with various receptors, modulating their activity and influencing biological processes such as cell proliferation and apoptosis.
- Cellular Signaling : The compound can affect signaling pathways related to inflammation and cancer progression, making it a candidate for therapeutic applications in oncology and anti-inflammatory treatments .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of chroman compounds can reduce the proliferation of breast and lung cancer cells . The specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can help mitigate conditions characterized by excessive inflammation .
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at certain concentrations, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in reduced tumor sizes compared to control groups, further supporting its efficacy as an anticancer drug.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Fluoro-4-chromanone | Contains a carbonyl group instead of an amine | Different reactivity; less potent against cancer |
| 4-Methylchroman-4-amine | Lacks fluorine atom | Lower binding affinity; reduced biological activity |
| 5-Fluoro-4-methylchroman-2-amine | Different position of amine group | Altered interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
